molecular formula C11H20O B12683841 9-Undecenal, (9Z)- CAS No. 390745-03-6

9-Undecenal, (9Z)-

Cat. No.: B12683841
CAS No.: 390745-03-6
M. Wt: 168.28 g/mol
InChI Key: ZFMUIJVOIVHGCF-IHWYPQMZSA-N
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Description

It has a molecular formula of C11H20O and a molecular weight of 168.276 g/mol . This compound is characterized by its aldehydic, citrus, and floral aroma . It is used in various applications, including fragrance formulations and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Undecenal, (9Z)-, can be achieved through several methods. One common approach involves the partial hydrogenation of undecylenic acid, which yields a mixture of (9E)- and (9Z)-isomers . The reaction typically requires a catalyst such as palladium on carbon (Pd/C) under mild hydrogenation conditions.

Industrial Production Methods: In industrial settings, 9-Undecenal, (9Z)-, is often produced through the hydroformylation of 1-decene. This process involves the reaction of 1-decene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst to form a mixture of aldehydes, including 9-Undecenal .

Chemical Reactions Analysis

Types of Reactions: 9-Undecenal, (9Z)-, undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Grignard reagents (RMgX) in anhydrous ether.

Major Products Formed:

    Oxidation: Undecylenic acid.

    Reduction: 9-Undecenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: 9-Undecenal, (9Z)-, is unique due to its specific double bond position, which imparts distinct chemical reactivity and biological properties compared to its isomers and analogs .

Properties

CAS No.

390745-03-6

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(Z)-undec-9-enal

InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h2-3,11H,4-10H2,1H3/b3-2-

InChI Key

ZFMUIJVOIVHGCF-IHWYPQMZSA-N

Isomeric SMILES

C/C=C\CCCCCCCC=O

Canonical SMILES

CC=CCCCCCCCC=O

Origin of Product

United States

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